
TVB-3166
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fatty acid synthase (FASN) inhibitor 1 is a compound that targets the enzyme fatty acid synthase, which is crucial for the synthesis of fatty acids. Fatty acid synthase is involved in various biological processes, including energy storage and signal transduction. Inhibiting this enzyme has significant implications in treating diseases such as cancer, non-alcoholic steatohepatitis (NASH), and metabolic disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TVB-3166 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common method involves the use of affinity-based probes to capture native fatty acid synthase from cancer cells, followed by the design and synthesis of a FASN-specific inhibitor-based warhead . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process includes purification steps such as crystallization and chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
TVB-3166 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, TVB-3166 is used to study the synthesis and regulation of fatty acids. It helps in understanding the role of fatty acid synthase in various metabolic pathways .
Biology
In biological research, this compound is used to investigate the role of fatty acid synthase in cell growth and differentiation. It is particularly useful in studying cancer cells, where fatty acid synthase is often overexpressed .
Medicine
In medicine, this compound has shown promise in treating diseases such as cancer and NASH. It helps in reducing tumor growth and improving liver function by inhibiting fatty acid synthesis .
Industry
In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. It serves as a lead compound for designing more potent and selective inhibitors .
Mécanisme D'action
TVB-3166 exerts its effects by targeting the enzyme fatty acid synthase. It binds to the active site of the enzyme, preventing the synthesis of fatty acids. This inhibition leads to a reduction in the availability of fatty acids, which are essential for cell growth and proliferation. The molecular targets and pathways involved include the inhibition of de novo lipogenesis, reduction of inflammation, and prevention of fibrosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to TVB-3166 include:
- TVB-2640 (Denifanstat)
- This compound
- TVB-3664
- Cerulenin
- C75
- Orlistat
Uniqueness
This compound is unique in its high selectivity and potency compared to other FASN inhibitors. It has shown superior cytotoxicity and selectivity in preclinical models, making it a promising candidate for further development .
Conclusion
This compound is a potent and selective compound that targets fatty acid synthase, offering significant potential in treating various diseases. Its unique properties and diverse applications make it a valuable tool in scientific research and drug development.
Propriétés
IUPAC Name |
4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQFUFDAFKCAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
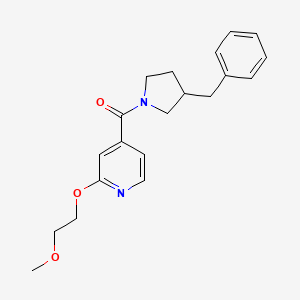

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2771919.png)
![3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline](/img/structure/B2771921.png)
![N-ethyl-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2771922.png)
![Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B2771925.png)
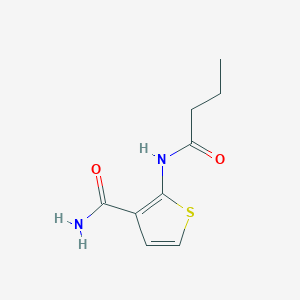
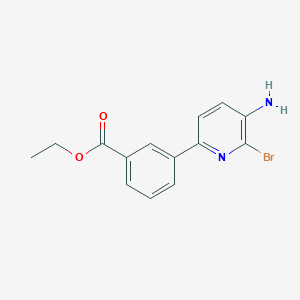
![2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2771930.png)
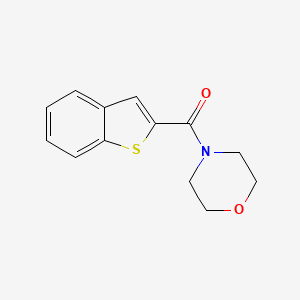

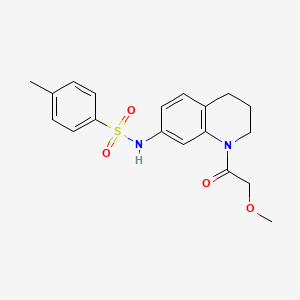
![1-(4-fluoro-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2771935.png)
![[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride](/img/structure/B2771937.png)
